molecular formula C8H8Cl2N2O3S B1419163 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide CAS No. 1154121-22-8

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Cat. No. B1419163
M. Wt: 283.13 g/mol
InChI Key: FODGSEJVGHBAOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is C8H8Cl2N2O3S. The molecular weight is 283.13 g/mol.


Physical And Chemical Properties Analysis

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Cytotoxic Activity

Some novel sulfonamide derivatives, including 2-chloro-N-(4-sulfamoylphenyl)acetamides, have been studied for their cytotoxic activity against cancer cell lines. These compounds demonstrated significant potential in in vitro settings against breast and colon cancer cell lines, with some compounds outperforming standard drugs like 5-fluorouracil in efficacy (Ghorab et al., 2015).

Structural and Conformational Studies

The conformations of certain acetamides, including 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, have been analyzed using dipole moment methods and quantum chemical calculations. This research provides insights into the molecular structure and preferred conformations of these compounds, which is vital for understanding their chemical properties and potential applications (Ishmaeva et al., 2015).

Building Block in Heterocyclic Synthesis

2-cyano-N-(4-sulfamoylphenyl) acetamide, a related compound, has been extensively used as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This highlights its utility in organic synthesis, particularly for creating complex molecular structures with potential applications in various fields (Gouda, 2014).

Herbicide Metabolism

Studies on chloroacetamide herbicides and their metabolites, including 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, have provided insights into their metabolism in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides is crucial for assessing their environmental impact and potential health risks (Coleman et al., 2000).

Antimicrobial Activity

A study on bis-heterocyclic sulfamoyl acetamides, which include chloro-substituted compounds, demonstrated potential antimicrobial activity. These findings are significant for the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi (Divya et al., 2015).

Safety And Hazards

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGSEJVGHBAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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